![molecular formula C22H25NO5 B3098325 L-丝氨酸,O-丁基-N-[(9H-芴-9-基甲氧基)羰基]- CAS No. 133368-40-8](/img/structure/B3098325.png)

L-丝氨酸,O-丁基-N-[(9H-芴-9-基甲氧基)羰基]-

描述

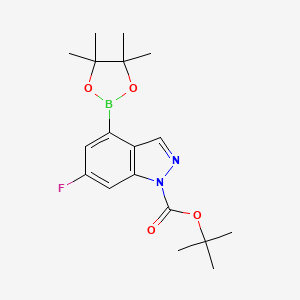

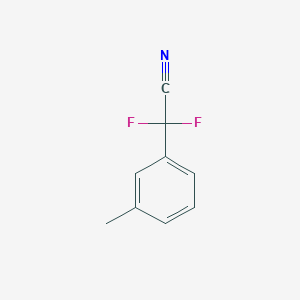

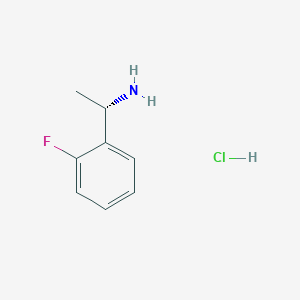

“L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-”, also known as “O-tert-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine” or “Fmoc-Ser (tBu)-OH”, is a derivative of the amino acid serine . It is a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular formula of this compound is C22H25NO5, and its molecular weight is 383.44 . The InChI Key is REITVGIIZHFVGU-IBGZPJMESA-M .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . The specific rotation is between +22.0 to +27.0 degrees (C=1, EtOAc) . The melting point is 136 degrees Celsius .科学研究应用

受保护的 2,3-l-二氨基丙酸甲酯的合成

Temperini 等人 (2020) 开发了一种合成策略,使用 Nα-Fmoc-O-叔丁基-d-丝氨酸作为起始原料,制备 2,3-l-二氨基丙酸的正交保护甲酯。这种方法突出了受保护的丝氨酸衍生物在合成非蛋白氨基酸中的多功能性,这些氨基酸在药物化学和药物开发中很有价值 (Temperini 等人,2020).

L-丝氨酸在疾病和发育中的作用

de Koning 等人 (2003) 的研究强调了 L-丝氨酸在细胞增殖中至关重要的作用,以及它在中枢神经系统中特定功能的必要性。该研究讨论了 L-丝氨酸及其代谢产物在细胞增殖和大脑发育中的重要性,突出了丝氨酸代谢缺陷在各种疾病中的潜在影响 (de Koning 等人,2003).

氨基酸衍生的环状碳酸酯的阴离子开环聚合

Sanda 等人 (2001) 研究了源自氨基酸(包括 L-丝氨酸)的环状碳酸酯的阴离子开环聚合。这项研究为丝氨酸衍生聚合物在可生物降解材料和生物工程中的潜在应用提供了见解,展示了丝氨酸衍生物在聚合物科学中的适应性 (Sanda 等人,2001).

丝氨酸在癌症中的代谢

Kalhan 和 Hanson (2012) 讨论了丝氨酸不可或缺的代谢作用,强调了它在甲基化反应中的重要性以及它与某些肿瘤生长中的关系。这项研究强调了针对丝氨酸代谢途径进行癌症治疗的潜力,表明丝氨酸在健康和疾病中具有广泛的意义 (Kalhan & Hanson,2012).

安全和危害

The safety data sheet indicates that thermal decomposition of this compound can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) . It is recommended to handle this compound with appropriate personal protective equipment .

作用机制

Target of Action

L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, also known as Fmoc-Ser(n-Bu)-OH, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acid residues in a peptide chain. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein or peptide .

Mode of Action

Fmoc-Ser(n-Bu)-OH operates by providing protection for the amino acid serine during peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group shields the amino group of serine, preventing it from reacting prematurely. The tert-butyl (t-Bu) group protects the hydroxyl group of serine . These protective groups are removed after the peptide synthesis is complete, allowing the amino and hydroxyl groups to participate in further reactions .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which are essential for creating the primary structure of proteins. The downstream effects include the folding of the protein into its secondary and tertiary structures, which determine its function .

Pharmacokinetics

It’s worth noting that the compound is solid at room temperature and has a melting point of 136°c .

Result of Action

The result of Fmoc-Ser(n-Bu)-OH’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting reactive groups during synthesis, it ensures that peptide bonds form at the correct locations, leading to the desired peptide product .

Action Environment

The action of Fmoc-Ser(n-Bu)-OH is influenced by environmental factors such as temperature and pH . For instance, the compound is recommended to be stored in a cool and dark place, under 15°C . Additionally, the compound is used in peptide synthesis reactions that often require specific pH conditions .

属性

IUPAC Name |

(2S)-3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-2-3-12-27-14-20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYBFPJWSCJJIZ-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)

![Benzo[b]thiophene-2-methanol, 6-methyl-](/img/structure/B3098272.png)

![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3098280.png)

![Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B3098307.png)